molecular formula C19H20BCl2FO3 B14195878 2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 892664-20-9

2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B14195878
CAS No.: 892664-20-9
M. Wt: 397.1 g/mol
InChI Key: SGWVAKOLWOYKSN-UHFFFAOYSA-N
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Description

2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over reactivity is required .

Properties

CAS No.

892664-20-9

Molecular Formula

C19H20BCl2FO3

Molecular Weight

397.1 g/mol

IUPAC Name

2-[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C19H20BCl2FO3/c1-18(2)19(3,4)26-20(25-18)15-9-13(21)7-8-17(15)24-11-12-5-6-14(22)10-16(12)23/h5-10H,11H2,1-4H3

InChI Key

SGWVAKOLWOYKSN-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F

Origin of Product

United States

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